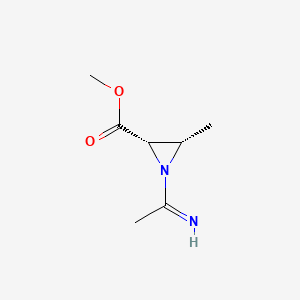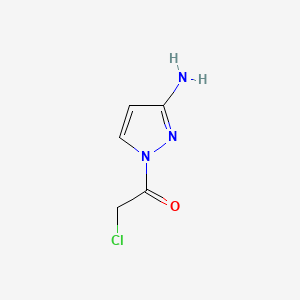
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with a chloroacetyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Cyclized heterocyclic compounds
Applications De Recherche Scientifique
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
- 1-(Chloroacetyl)-1H-pyrazole
- 3-Amino-1H-pyrazole
- 1-(Bromoacetyl)-1H-pyrazol-3-amine
Comparison: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is unique due to the presence of both a chloroacetyl group and an amine group on the pyrazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. For instance, 1-(Bromoacetyl)-1H-pyrazol-3-amine may exhibit similar reactivity but with different kinetics and selectivity due to the bromine atom .
Propriétés
Numéro CAS |
155347-67-4 |
|---|---|
Formule moléculaire |
C5H6ClN3O |
Poids moléculaire |
159.573 |
Nom IUPAC |
1-(3-aminopyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H6ClN3O/c6-3-5(10)9-2-1-4(7)8-9/h1-2H,3H2,(H2,7,8) |
Clé InChI |
AMKJNPSEINIYDW-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1N)C(=O)CCl |
Synonymes |
1H-Pyrazol-3-amine, 1-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


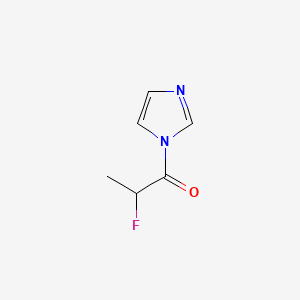


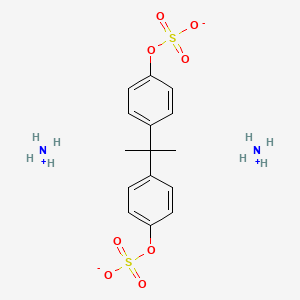
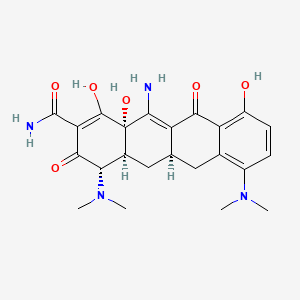
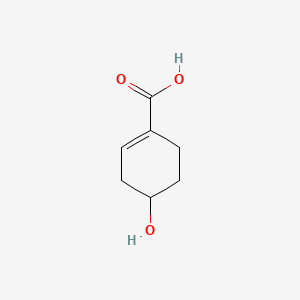
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
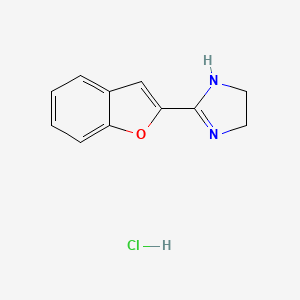
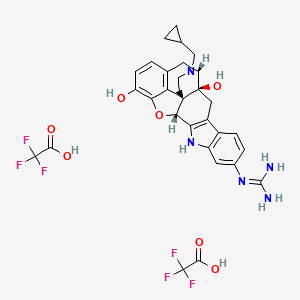
![2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride](/img/structure/B584831.png)
